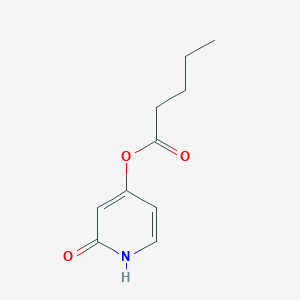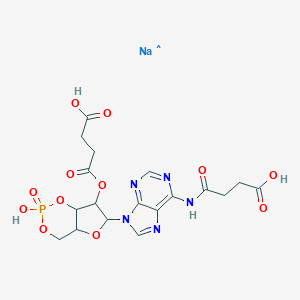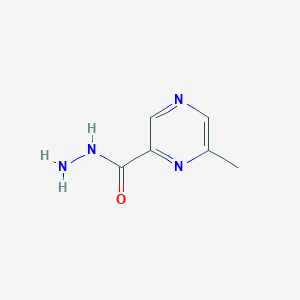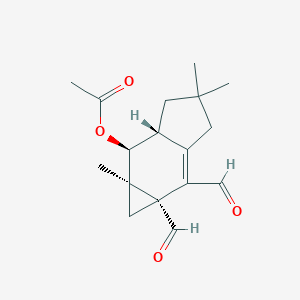
6,7-Diamino-2-methyl-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diamino-2-methyl-benzothiazole (DMBT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzothiazole derivative that is widely used in the synthesis of various organic compounds.
Scientific Research Applications
6,7-Diamino-2-methyl-benzothiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 6,7-Diamino-2-methyl-benzothiazole has been shown to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. In agriculture, 6,7-Diamino-2-methyl-benzothiazole has been used as a plant growth regulator and pesticide. In material science, 6,7-Diamino-2-methyl-benzothiazole has been used as a precursor for the synthesis of various organic compounds such as dyes and pigments.
Mechanism Of Action
The mechanism of action of 6,7-Diamino-2-methyl-benzothiazole varies depending on its application. In medicine, 6,7-Diamino-2-methyl-benzothiazole has been shown to inhibit the growth of microorganisms and cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. In agriculture, 6,7-Diamino-2-methyl-benzothiazole acts as a plant growth regulator by regulating the expression of genes involved in plant growth and development. It also exhibits pesticidal properties by inhibiting the growth of pests and pathogens.
Biochemical And Physiological Effects
6,7-Diamino-2-methyl-benzothiazole has been shown to have various biochemical and physiological effects depending on its concentration and application. In medicine, 6,7-Diamino-2-methyl-benzothiazole has been shown to induce DNA damage and inhibit the activity of enzymes involved in cellular metabolism. It also exhibits cytotoxicity and genotoxicity at high concentrations. In agriculture, 6,7-Diamino-2-methyl-benzothiazole has been shown to regulate the expression of genes involved in plant growth and development, leading to increased plant growth and yield. It also exhibits pesticidal properties by inhibiting the growth of pests and pathogens.
Advantages And Limitations For Lab Experiments
6,7-Diamino-2-methyl-benzothiazole has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. Its wide range of applications also makes it a versatile compound for various research studies. However, 6,7-Diamino-2-methyl-benzothiazole also has limitations such as its solubility in water, which can affect its efficacy in certain applications. Its potential toxicity at high concentrations also requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of 6,7-Diamino-2-methyl-benzothiazole. In medicine, further studies are needed to investigate its potential as an anticancer agent and to optimize its dosage and administration. In agriculture, research is needed to explore its potential as a biopesticide and to develop more efficient and sustainable methods of application. In material science, 6,7-Diamino-2-methyl-benzothiazole can be further explored for its potential use as a precursor for the synthesis of various organic compounds. Overall, 6,7-Diamino-2-methyl-benzothiazole has a promising future in various fields and its potential applications are still being explored.
Conclusion
6,7-Diamino-2-methyl-benzothiazole (6,7-Diamino-2-methyl-benzothiazole) is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it a valuable compound for various research studies. Further research is needed to explore its potential applications and optimize its efficacy in various fields.
Synthesis Methods
The synthesis of 6,7-Diamino-2-methyl-benzothiazole involves the reaction of o-phenylenediamine with 2-chlorobenzothiazole in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid, and the product is obtained by filtration and recrystallization. The yield of 6,7-Diamino-2-methyl-benzothiazole can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
properties
CAS RN |
101258-10-0 |
|---|---|
Product Name |
6,7-Diamino-2-methyl-benzothiazole |
Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-6,7-diamine |
InChI |
InChI=1S/C8H9N3S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,9-10H2,1H3 |
InChI Key |
RBFVCKBGMGPJIT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)N |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)N |
synonyms |
6,7-Benzothiazolediamine,2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)




![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
